molecular formula C9H11N3S B1465745 1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine CAS No. 1248061-51-9

1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine

Cat. No.: B1465745
CAS No.: 1248061-51-9
M. Wt: 193.27 g/mol
InChI Key: MGBOZAYWSAXTOX-UHFFFAOYSA-N
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Description

1-Ethyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine is a heterocyclic aromatic organic compound characterized by the presence of a pyrazol ring fused with a thiophene ring and an ethyl group attached to the pyrazol ring

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with thiophene-2-carboxaldehyde and ethyl hydrazinecarboxylate as the starting materials.

  • Reaction Steps: The reaction involves the formation of a hydrazone intermediate through the condensation of thiophene-2-carboxaldehyde with ethyl hydrazinecarboxylate. This intermediate is then cyclized under acidic conditions to form the pyrazol ring.

  • Purification: The final product is purified using techniques such as recrystallization or column chromatography to achieve high purity.

Industrial Production Methods:

  • Scale-Up: The industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield.

  • Process Optimization: Continuous flow chemistry and other advanced techniques are employed to optimize the reaction conditions, reduce waste, and improve efficiency.

Types of Reactions:

  • Reduction: Reduction reactions can be performed to convert the compound into its reduced forms.

  • Substitution: Substitution reactions, such as nucleophilic substitution, can be used to introduce different substituents onto the pyrazol ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophiles such as amines and alkyl halides are used in substitution reactions, typically under basic or acidic conditions.

Major Products Formed:

  • Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.

  • Reduction Products: Reduction reactions can produce amines or alcohols.

  • Substitution Products: Substitution reactions can yield various derivatives with different functional groups.

Scientific Research Applications

  • Medicinal Chemistry: The compound has shown potential as a lead molecule in drug discovery, particularly in the development of antiviral, anti-inflammatory, and anticancer agents.

  • Material Science: Its unique structural properties make it suitable for use in the synthesis of advanced materials, such as organic semiconductors and photovoltaic materials.

  • Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules, facilitating the creation of diverse chemical libraries for research purposes.

Mechanism of Action

The mechanism by which 1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

  • 1-ethyl-3-(benzothiophen-2-yl)-1H-pyrazol-5-amine: This compound is structurally similar but contains a benzothiophene ring instead of a thiophene ring.

  • 1-ethyl-3-(thiophen-2-yl)-1H-pyrazole: This compound lacks the amine group present in 1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine.

  • 1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-4-amine: This compound has a similar structure but with the amine group at a different position on the pyrazol ring.

Uniqueness: The presence of the amine group at the 5-position of the pyrazol ring in this compound distinguishes it from its analogs, potentially leading to different biological activities and applications.

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields. Its unique structure and versatile reactivity make it a valuable compound for further exploration and development.

Properties

IUPAC Name

2-ethyl-5-thiophen-2-ylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3S/c1-2-12-9(10)6-7(11-12)8-4-3-5-13-8/h3-6H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGBOZAYWSAXTOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C2=CC=CS2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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